2,3-Dibromo-6,7-dichloroquinoxaline
Overview
Description
2,3-Dibromo-6,7-dichloroquinoxaline is a heterocyclic compound with the molecular formula C8H2Br2Cl2N2 and a molecular weight of 356.83 g/mol . This compound is characterized by the presence of bromine and chlorine atoms attached to a quinoxaline ring, making it a valuable intermediate in various chemical syntheses and applications.
Scientific Research Applications
2,3-Dibromo-6,7-dichloroquinoxaline has several scientific research applications, including:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-6,7-dichloroquinoxaline typically involves the bromination and chlorination of quinoxaline derivatives. One common method includes the reaction of 2,3-dichloroquinoxaline with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-6,7-dichloroquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different quinoxaline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Oxidizing agents like potassium nitrate and reducing agents like sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, which can be further utilized in the synthesis of more complex molecules .
Mechanism of Action
The mechanism of action of 2,3-Dibromo-6,7-dichloroquinoxaline involves its interaction with specific molecular targets and pathways. For instance, similar compounds like 6,7-dichloroquinoxaline-2,3-dione act as competitive antagonists at glycine binding sites on the N-methyl-D-aspartate (NMDA) receptor complex . This suggests that this compound may also interact with similar targets, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloroquinoxaline: A precursor in the synthesis of 2,3-Dibromo-6,7-dichloroquinoxaline.
6,7-Dichloroquinoxaline-2,3-dione: Known for its role as a competitive antagonist at NMDA receptors.
2,3-Dihydroxyquinoxaline: Undergoes electrophilic substitution reactions and forms various derivatives.
Properties
IUPAC Name |
2,3-dibromo-6,7-dichloroquinoxaline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Br2Cl2N2/c9-7-8(10)14-6-2-4(12)3(11)1-5(6)13-7/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBJCMPWZNHXDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(C(=N2)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Br2Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.83 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.